
Propane;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfuric acid, praseodymium(3+) salt (3:2) is a chemical compound with the molecular formula Pr₂(SO₄)₃. It is a salt formed by the reaction of praseodymium, a rare earth element, with sulfuric acid. This compound is known for its unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Sulfuric acid, praseodymium(3+) salt (3:2) can be synthesized by reacting praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction typically involves dissolving praseodymium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the salt. The reaction can be represented as follows: [ \text{Pr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Pr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sulfuric acid, praseodymium(3+) salt (3:2) involves the use of high-purity praseodymium oxide and concentrated sulfuric acid. The reaction is carried out in large reactors, and the resulting solution is subjected to controlled cooling to induce crystallization. The crystals are then filtered, washed, and dried to obtain the final product.
化学反应分析
Types of Reactions: Sulfuric acid, praseodymium(3+) salt (3:2) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Praseodymium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The sulfate ions in the compound can be replaced by other anions through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize praseodymium(3+) to higher oxidation states.
Reducing Agents: Reducing agents like sodium borohydride can reduce praseodymium(3+) to lower oxidation states.
Major Products Formed:
Oxidation: Oxidation of praseodymium(3+) can lead to the formation of praseodymium(IV) compounds.
Reduction: Reduction of praseodymium(3+) can result in the formation of praseodymium(II) compounds.
科学研究应用
Sulfuric acid, praseodymium(3+) salt (3:2) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is being conducted to explore the potential medical applications of praseodymium compounds, including their use in imaging and therapy.
Industry: Sulfuric acid, praseodymium(3+) salt (3:2) is used in the production of specialized materials and as a component in certain industrial processes.
作用机制
The mechanism of action of sulfuric acid, praseodymium(3+) salt (3:2) involves its interaction with molecular targets and pathways in various systems. In chemical reactions, praseodymium(3+) ions can act as Lewis acids, accepting electron pairs from other molecules. This property makes it useful as a catalyst in certain reactions. In biological systems, praseodymium ions can interact with proteins and enzymes, potentially affecting their function and activity.
相似化合物的比较
Sulfuric acid, praseodymium(3+) salt (3:2) can be compared with other praseodymium compounds, such as:
Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical applications.
Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the preparation of other praseodymium salts.
Praseodymium(III) acetate (Pr(CH₃COO)₃): Used in organic synthesis and as a catalyst.
Uniqueness: Sulfuric acid, praseodymium(3+) salt (3:2) is unique due to its specific sulfate anion, which imparts distinct chemical properties and reactivity compared to other praseodymium salts. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
属性
分子式 |
C6H22O12S3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
propane;sulfuric acid |
InChI |
InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |
InChI 键 |
RLZPDVHGAZAQEU-UHFFFAOYSA-N |
规范 SMILES |
CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
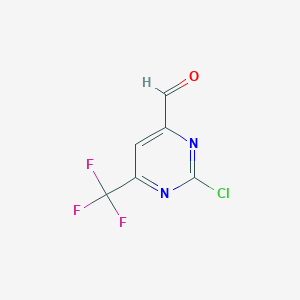
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)

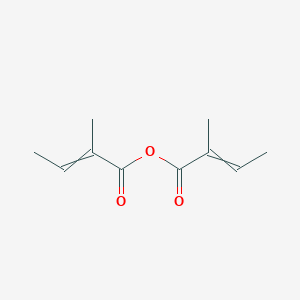
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)
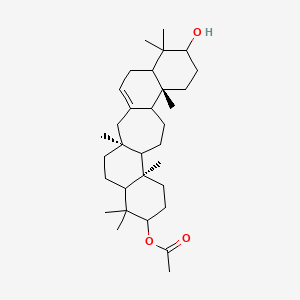
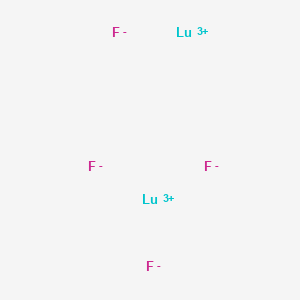
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
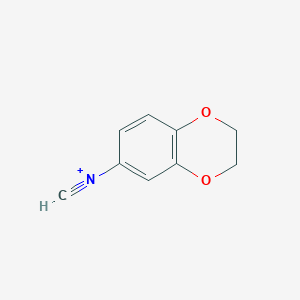
![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
